molecular formula C17H25N5O B10949868 N-Cyclopentyl-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide

N-Cyclopentyl-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide

Cat. No.: B10949868
M. Wt: 315.4 g/mol
InChI Key: DUCBMBFDCPZSMX-UHFFFAOYSA-N
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Description

N-Cyclopentyl-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide is a synthetic organic compound that belongs to the class of adamantane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopentyl-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide typically involves multi-step organic reactions. The starting materials might include cyclopentylamine, 1-adamantanecarboxylic acid, and 1,2,3,4-tetrazole. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopentyl-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride could be used to reduce specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the reactive sites of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield oxidized derivatives, while reduction could produce reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Could be investigated for its pharmacological properties, such as antiviral or anticancer activities.

    Industry: May be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-Cyclopentyl-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide would involve its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound might exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    Amantadine: Known for its antiviral and antiparkinsonian properties.

    Rimantadine: Another antiviral compound with a similar structure.

    Memantine: Used in the treatment of Alzheimer’s disease.

Uniqueness

N-Cyclopentyl-3-(2H-1,2,3,4-tetraazol-2-YL)-1-adamantanecarboxamide is unique due to its specific structural features, such as the presence of the tetrazole ring and the cyclopentyl group. These features might confer distinct chemical and biological properties compared to other adamantane derivatives.

Properties

Molecular Formula

C17H25N5O

Molecular Weight

315.4 g/mol

IUPAC Name

N-cyclopentyl-3-(tetrazol-2-yl)adamantane-1-carboxamide

InChI

InChI=1S/C17H25N5O/c23-15(20-14-3-1-2-4-14)16-6-12-5-13(7-16)9-17(8-12,10-16)22-19-11-18-21-22/h11-14H,1-10H2,(H,20,23)

InChI Key

DUCBMBFDCPZSMX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)C23CC4CC(C2)CC(C4)(C3)N5N=CN=N5

Origin of Product

United States

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